An In-depth Technical Guide to 4-Iodo-N,N-diphenylaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Iodo-N,N-diphenylaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-N,N-diphenylaniline, also known as 4-iodotriphenylamine, is an aromatic organic compound that has garnered significant interest in various fields of chemical research and development. Its structure, featuring a triphenylamine core functionalized with an iodine atom, imparts unique electronic and reactive properties. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Iodo-N,N-diphenylaniline, with a particular focus on its relevance to materials science and as a potential building block in medicinal chemistry.
Physicochemical Properties and Structure
4-Iodo-N,N-diphenylaniline is a solid at room temperature, with its key properties summarized in the table below. The molecule consists of a central nitrogen atom bonded to three phenyl rings, one of which is substituted with an iodine atom at the para position. This arrangement results in a non-planar, propeller-like structure. The presence of the electron-rich triphenylamine core and the reactive carbon-iodine bond are central to its chemical utility.
| Property | Value | Reference(s) |
| CAS Number | 38257-52-2 | [1] |
| Molecular Formula | C₁₈H₁₄IN | [2] |
| Molecular Weight | 371.22 g/mol | [1] |
| Appearance | White to light yellow to light orange powder/crystal | |
| Purity | ≥98% | [2][1] |
| Storage | Store at 4°C, protect from light, in an inert atmosphere. | [2][1] |
Synthesis and Reactivity
The synthesis of 4-Iodo-N,N-diphenylaniline can be achieved through established cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are foundational in modern organic synthesis for the formation of carbon-nitrogen bonds.
Synthetic Pathways
1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. The synthesis of 4-Iodo-N,N-diphenylaniline via this route would involve the reaction of 1,4-diiodobenzene with diphenylamine in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of ligand is crucial for achieving high yields and preventing side reactions.
2. Ullmann Condensation: A classical method for the formation of diaryl ethers, thioethers, and amines, the Ullmann condensation typically employs a copper catalyst at elevated temperatures. The synthesis of 4-Iodo-N,N-diphenylaniline would involve the coupling of diphenylamine with an excess of 1,4-diiodobenzene.
Reactivity
The reactivity of 4-Iodo-N,N-diphenylaniline is dominated by the carbon-iodine bond, making it a valuable intermediate in further synthetic transformations.
Sonogashira Coupling: The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes. This reaction is instrumental in the synthesis of more complex conjugated molecules.
Experimental Protocol: Sonogashira Coupling of 4-Iodo-N,N-diphenylaniline
A representative procedure for the Sonogashira coupling of 4-Iodo-N,N-diphenylaniline with trimethylsilylacetylene (TMSA) is as follows:
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To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add 4-Iodo-N,N-diphenylaniline (1.0 equiv.), copper(I) iodide (CuI, 0.5 equiv.), and triphenylphosphine (PPh₃, 0.5 equiv.).
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Add a degassed solvent mixture of THF and triethylamine (Et₃N) in a 1:3 ratio.
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Stir the mixture at room temperature for 30 minutes.
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Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.2 equiv.) and trimethylsilylacetylene (TMSA, 5.0 equiv.).
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Heat the reaction mixture to 40°C and stir for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is worked up using standard extraction and purification techniques, such as column chromatography, to isolate the desired product.[3]
Applications
The unique structural and electronic features of 4-Iodo-N,N-diphenylaniline make it a valuable building block in several areas of research and development.
Organic Electronics
The triphenylamine unit is a well-established hole-transporting moiety. Consequently, 4-Iodo-N,N-diphenylaniline serves as a key precursor for the synthesis of hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs).[4] The ability to further functionalize the molecule via the iodine atom allows for the fine-tuning of the electronic properties of the resulting materials, which is crucial for optimizing device performance.
Medicinal Chemistry and Drug Development
While direct applications of 4-Iodo-N,N-diphenylaniline in pharmaceuticals are not extensively documented, its structural motifs are of significant interest to medicinal chemists. The related compound, 4-iodoaniline, is a crucial building block in the synthesis of various therapeutic agents, including anti-cancer drugs.[5] The iodine atom provides a reactive handle for introducing the aniline moiety into complex molecular architectures.
The triphenylamine scaffold itself is found in a variety of biologically active compounds and is explored for its potential in modulating antibacterial performance and in the development of fluorescent probes for biomedical applications.[6][7] Given the synthetic accessibility and the established biological relevance of its constituent parts, 4-Iodo-N,N-diphenylaniline represents a promising starting point for the design and synthesis of novel drug candidates.
Spectroscopic Characterization
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¹H NMR: The spectrum would be expected to show complex multiplets in the aromatic region (approximately 6.8-7.6 ppm) corresponding to the protons of the three phenyl rings.
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¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon bearing the iodine atom being significantly shifted.
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IR Spectroscopy: Characteristic bands would include C-H stretching vibrations of the aromatic rings (around 3050 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region), and the C-N stretching vibration.
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Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (371.22 g/mol ).
Safety Information
4-Iodo-N,N-diphenylaniline should be handled with care in a laboratory setting. Based on the available safety data for similar compounds, it is classified as a warning-level hazard.[1]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
4-Iodo-N,N-diphenylaniline is a versatile synthetic building block with significant potential in materials science and medicinal chemistry. Its well-defined reactivity, centered on the carbon-iodine bond, allows for its incorporation into a wide array of more complex molecular structures. The triphenylamine core provides desirable hole-transporting properties, making it a key precursor for materials used in organic electronics. While its direct role in drug development is still emerging, the proven utility of its structural components suggests it is a promising scaffold for the discovery of new therapeutic agents. As research in these fields continues to advance, the demand for and applications of 4-Iodo-N,N-diphenylaniline are likely to expand.
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